6-Bromo-2-chloro-3-(3-chloropropyl)quinoline
Overview
Description
6-Bromo-2-chloro-3-(3-chloropropyl)quinoline is a heterocyclic aromatic compound with the molecular formula C12H10BrCl2N and a molecular weight of 319.02 g/mol . It is a derivative of quinoline, a compound known for its wide range of applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline typically involves the halogenation of quinoline derivativesThe reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-(3-chloropropyl)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-2-chloro-3-(3-chloropropyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active quinoline derivatives.
Medicine: Quinoline derivatives are known for their pharmacological properties, including antimalarial, antibacterial, and anticancer activities.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation. The pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloro-3-phenylquinoline
- 6-Bromo-2-chloro-3-chloromethylquinoline
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 6-Bromo-2-chloro-3-iodopyridine
- 2-Bromo-6-chloro-3-nitropyridine
Uniqueness
6-Bromo-2-chloro-3-(3-chloropropyl)quinoline is unique due to the presence of both bromine and chlorine atoms along with a chloropropyl group. This combination of substituents provides distinct chemical reactivity and potential for diverse applications compared to other quinoline derivatives.
Properties
IUPAC Name |
6-bromo-2-chloro-3-(3-chloropropyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrCl2N/c13-10-3-4-11-9(7-10)6-8(2-1-5-14)12(15)16-11/h3-4,6-7H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFYWKRMBNDVDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)CCCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457749 | |
Record name | 6-bromo-2-chloro-3-(3-chloropropyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612494-85-6 | |
Record name | 6-bromo-2-chloro-3-(3-chloropropyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 612494-85-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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